molecular formula C6H8O3 B3323884 Hexahydrofuro[2,3-b]furan-2-one CAS No. 174590-88-6

Hexahydrofuro[2,3-b]furan-2-one

Cat. No. B3323884
CAS RN: 174590-88-6
M. Wt: 128.13 g/mol
InChI Key: IADWRRHAUNBWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydrofuro[2,3-b]furan-2-one, also known as rac-(3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one, is an organic compound with the molecular weight of 128.13 . It is used as a key intermediate in the synthesis of protease inhibitors, particularly broad-spectrum HIV protease inhibitors .


Synthesis Analysis

The synthesis of Hexahydrofuro[2,3-b]furan-2-one involves a three-component coupling reaction between an alkynol, an aldehyde, and an arylamine catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid . Another practical synthesis method involves the conversion of monopotassium isocitrate, obtained from a high-yielding fermentation fed by sunflower oil, into a tertiary amide .


Molecular Structure Analysis

The molecular structure of Hexahydrofuro[2,3-b]furan-2-one consists of a six-membered cyclic organic compound containing a lactone functionality .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Hexahydrofuro[2,3-b]furan-2-one include a reduction process with lithium aluminum hydride, which gives a transient aminal-triol . This is then converted in situ to the title compound .


Physical And Chemical Properties Analysis

Hexahydrofuro[2,3-b]furan-2-one is a liquid at room temperature with a melting point of 45-48 degrees Celsius .

Scientific Research Applications

Synthesis of Optically Active Compounds

Hexahydrofuro[2,3-b]furan-2-one has been used in the synthesis of optically active compounds. Specifically, it has been used to synthesize an optically active nonchromophore moiety of asteltoxin . This moiety carries a hexahydrofuro[2,3-b]furan structure and has been successfully synthesized from a branched-chain d-xylohexofuranose derivative .

Synthesis of HIV Protease Inhibitors

Hexahydrofuro[2,3-b]furan-2-one is used in the synthesis of HIV protease inhibitors . The compound is used to synthesize (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan, which is a key component in the design of nonpeptidal ligands for the HIV protease substrate binding site .

Synthesis of Biologically Active Natural Products

Hexahydrofuro[2,3-b]furan-2-one is present in many biologically active natural products . For example, it is found in communiol D, lupulin A, and asteltoxin . These compounds have various biological and pharmaceutical activities.

Synthesis of Furofuran and Furopyran Derivatives

Hexahydrofuro[2,3-b]furan-2-one is used in the synthesis of furofuran and furopyran derivatives . These derivatives are of special interest due to their biological and pharmaceutical activity .

Synthesis of (5S)-5-(benzyloxymethyl)-5H-furan-2-one

Hexahydrofuro[2,3-b]furan-2-one is used in the synthesis of (5S)-5-(benzyloxymethyl)-5H-furan-2-one . This compound has potential applications in the field of medicinal chemistry .

Synthesis of High Yield and High Enantiomeric Selectivity Compounds

Hexahydrofuro[2,3-b]furan-2-one is used in the synthesis of compounds with high yield and high enantiomeric selectivity .

Mechanism of Action

The mechanism of action in the synthesis of Hexahydrofuro[2,3-b]furan-2-one is suggested to be a sequential Mannich/intramolecular Friedel–Crafts process .

Safety and Hazards

Hexahydrofuro[2,3-b]furan-2-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of Hexahydrofuro[2,3-b]furan-2-one include the development of new synthetic routes for its cyclization and the comparison of the greenness and sustainability of different synthesis routes .

properties

IUPAC Name

3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADWRRHAUNBWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydrofuro[2,3-b]furan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydrofuro[2,3-b]furan-2-one
Reactant of Route 2
Reactant of Route 2
Hexahydrofuro[2,3-b]furan-2-one
Reactant of Route 3
Hexahydrofuro[2,3-b]furan-2-one
Reactant of Route 4
Hexahydrofuro[2,3-b]furan-2-one
Reactant of Route 5
Hexahydrofuro[2,3-b]furan-2-one
Reactant of Route 6
Hexahydrofuro[2,3-b]furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.